

Spectroscopic Scrutiny: A Comparative Analysis of 1-Phenylazetidin-3-ol and Its Analogs

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Compound of Interest

Compound Name: 1-Phenylazetidin-3-ol

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A detailed examination of the spectroscopic characteristics of **1-Phenylazetidin-3-ol** and its para-substituted analogs, 1-(4-chlorophenyl)azetidin-3-ol and 1-(4-methylphenyl)azetidin-3-ol, reveals distinct spectral shifts that provide valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visual representation of their application in a typical drug discovery workflow.

The azetidine scaffold is a significant structural motif in medicinal chemistry, known for imparting unique conformational constraints and physicochemical properties to bioactive molecules.^{[1][2]} Understanding the spectroscopic nuances of substituted azetidinols is crucial for structural elucidation, purity assessment, and the rational design of novel therapeutic agents. This guide focuses on the parent compound, **1-Phenylazetidin-3-ol**, and two analogs with electron-withdrawing (chloro) and electron-donating (methyl) substituents on the phenyl ring, providing a clear comparison of their spectral data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Phenylazetidin-3-ol** and its selected analogs. These values have been compiled from various spectroscopic analyses to provide a clear, comparative overview.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-2/H-4 (azetidine)	H-3 (azetidine)	Aromatic Protons	Other
1-Phenylazetidin-3-ol	~3.8-4.2 (m)	~4.5-4.7 (m)	~6.6-7.3 (m)	OH signal varies
1-(4-chlorophenyl)azetidin-3-ol	~3.9-4.3 (m)	~4.6-4.8 (m)	~6.7-7.2 (d, d)	OH signal varies
1-(4-methylphenyl)azetidin-3-ol	~3.7-4.1 (m)	~4.4-4.6 (m)	~6.8-7.1 (d, d)	~2.3 (s, 3H, CH ₃)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C-2/C-4 (azetidine)	C-3 (azetidine)	Aromatic Carbons	Other
1-Phenylazetidin-3-ol	~55-60	~60-65	~115-150	-
1-(4-chlorophenyl)azetidin-3-ol	~54-59	~61-66	~116-148 (C-Cl) ~128-130)	-
1-(4-methylphenyl)azetidin-3-ol	~56-61	~59-64	~114-149	~20-21 (CH ₃)

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound	IR Key Absorptions (cm ⁻¹)	MS (ESI+) m/z
1-Phenylazetidin-3-ol	~3300-3400 (O-H), ~2850-3000 (C-H), ~1600, 1500 (C=C, aromatic)	[M+H] ⁺ ≈ 150.09
1-(4-chlorophenyl)azetidin-3-ol	~3300-3400 (O-H), ~2850-3000 (C-H), ~1590, 1490 (C=C, aromatic), ~1090 (C-Cl)	[M+H] ⁺ ≈ 184.05, 186.05
1-(4-methylphenyl)azetidin-3-ol	~3300-3400 (O-H), ~2850-3000 (C-H), ~1610, 1515 (C=C, aromatic)	[M+H] ⁺ ≈ 164.11

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1-Phenylazetidin-3-ol** analogs. Actual experimental conditions may vary and should be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **¹H NMR Spectroscopy:** Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Spectroscopy:** Acquire spectra on the same instrument. A proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is

ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

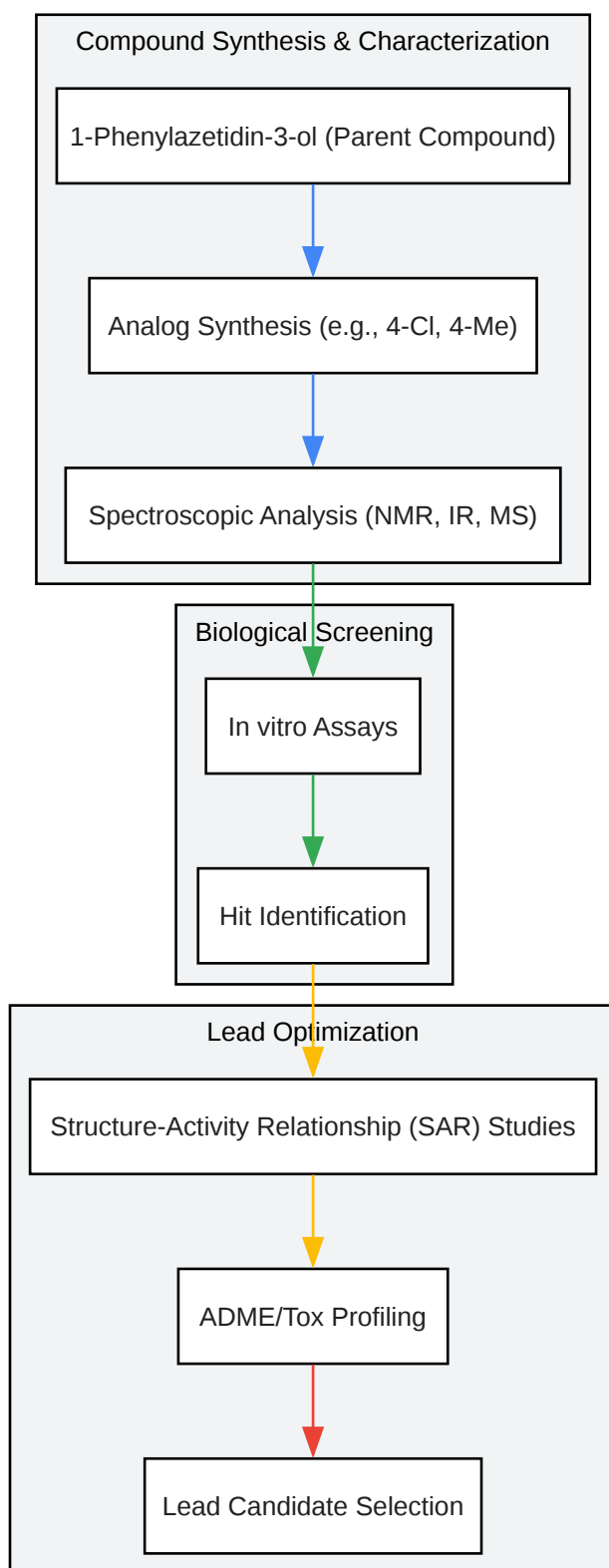
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the analyte (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode.
- **Data Acquisition:** Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire data in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. The mass range should be set to encompass the expected molecular weight of the analyte.

Visualization of the Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the role of substituted azetidinol analogs in a drug discovery program.



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